molecular formula C5H5BeBr B12646954 Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- CAS No. 52140-35-9

Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)-

Cat. No.: B12646954
CAS No.: 52140-35-9
M. Wt: 154.01 g/mol
InChI Key: IORUTTDTKFZLLW-UHFFFAOYSA-M
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Description

Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is an organometallic compound with the molecular formula C5H5BeBr. This compound features a beryllium atom bonded to a bromine atom and a cyclopentadienyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of beryllium bromide with cyclopentadienyl anions. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

BeBr2+2C5H5NaBe(η5C5H5)2+2NaBr\text{BeBr}_2 + 2 \text{C}_5\text{H}_5\text{Na} \rightarrow \text{Be}(\eta^5-\text{C}_5\text{H}_5)_2 + 2 \text{NaBr} BeBr2​+2C5​H5​Na→Be(η5−C5​H5​)2​+2NaBr

Industrial Production Methods

the synthesis in a laboratory setting involves standard Schlenk line techniques and the use of dry solvents to ensure the purity and stability of the product .

Chemical Reactions Analysis

Types of Reactions

Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other halogens or functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the beryllium atom.

    Coordination Reactions: The cyclopentadienyl rings can coordinate with other metal centers, forming complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various beryllium halides, while oxidation reactions can produce beryllium oxides .

Scientific Research Applications

Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.

    Medicine: Limited applications due to toxicity, but research is ongoing to explore its potential in targeted drug delivery systems.

    Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions

Mechanism of Action

The mechanism of action of beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- involves its ability to coordinate with other molecules through its cyclopentadienyl rings. This coordination can alter the electronic properties of the compound, making it an effective catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: An iron-based metallocene with similar sandwich-like structure.

    Chromocene: A chromium-based metallocene.

    Nickelocene: A nickel-based metallocene.

Uniqueness

Beryllium, bromo(eta5-2,4-cyclopentadien-1-yl)- is unique due to the presence of beryllium, which imparts distinct electronic and structural properties compared to other metallocenes. Its reactivity and coordination chemistry are influenced by the small size and high charge density of the beryllium atom, making it a valuable compound in specialized chemical applications .

Properties

CAS No.

52140-35-9

Molecular Formula

C5H5BeBr

Molecular Weight

154.01 g/mol

IUPAC Name

beryllium;cyclopenta-1,3-diene;bromide

InChI

InChI=1S/C5H5.Be.BrH/c1-2-4-5-3-1;;/h1-5H;;1H/q-1;+2;/p-1

InChI Key

IORUTTDTKFZLLW-UHFFFAOYSA-M

Canonical SMILES

[Be+2].[CH-]1C=CC=C1.[Br-]

Origin of Product

United States

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